molecular formula C15H21N3 B6167185 1-[1-(4-tert-butylphenyl)-5-methyl-1H-pyrazol-4-yl]methanamine CAS No. 1368759-11-8

1-[1-(4-tert-butylphenyl)-5-methyl-1H-pyrazol-4-yl]methanamine

Cat. No.: B6167185
CAS No.: 1368759-11-8
M. Wt: 243.35 g/mol
InChI Key: ZMRXJFFTTKABKT-UHFFFAOYSA-N
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Description

1-[1-(4-tert-butylphenyl)-5-methyl-1H-pyrazol-4-yl]methanamine is an organic compound characterized by a pyrazole ring substituted with a tert-butylphenyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(4-tert-butylphenyl)-5-methyl-1H-pyrazol-4-yl]methanamine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with an appropriate diketone or β-keto ester under acidic or basic conditions.

    Substitution with tert-Butylphenyl Group: The tert-butylphenyl group can be introduced via a Friedel-Crafts alkylation reaction, where tert-butylbenzene reacts with a suitable electrophile in the presence of a Lewis acid catalyst.

    Introduction of the Methyl Group: The methyl group can be added through a methylation reaction using reagents such as methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

1-[1-(4-tert-butylphenyl)-5-methyl-1H-pyrazol-4-yl]methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, potentially leading to the formation of corresponding oxides or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which may convert ketones or aldehydes to alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where the methanamine group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, 1-[1-(4-tert-butylphenyl)-5-methyl-1H-pyrazol-4-yl]methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its interactions with biological targets can provide insights into its mechanism of action and therapeutic potential.

Medicine

In medicinal chemistry, this compound could be explored for its potential as a drug candidate. Its structural features may allow it to interact with specific enzymes or receptors, leading to the development of new pharmaceuticals.

Industry

In the industrial sector, this compound may be used in the production of specialty chemicals, polymers, or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-[1-(4-tert-butylphenyl)-5-methyl-1H-pyrazol-4-yl]methanamine involves its interaction with molecular targets such as enzymes or receptors. The tert-butylphenyl group may enhance its binding affinity to hydrophobic pockets, while the pyrazole ring can participate in hydrogen bonding or π-π interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Similar Compounds

  • 1-[1-(4-tert-butylphenyl)-3-methyl-1H-pyrazol-4-yl]methanamine
  • 1-[1-(4-tert-butylphenyl)-5-ethyl-1H-pyrazol-4-yl]methanamine
  • 1-[1-(4-tert-butylphenyl)-5-methyl-1H-pyrazol-3-yl]methanamine

Uniqueness

1-[1-(4-tert-butylphenyl)-5-methyl-1H-pyrazol-4-yl]methanamine is unique due to its specific substitution pattern on the pyrazole ring, which can influence its reactivity and interaction with molecular targets. The presence of the tert-butylphenyl group also imparts distinct steric and electronic properties, differentiating it from other similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

1368759-11-8

Molecular Formula

C15H21N3

Molecular Weight

243.35 g/mol

IUPAC Name

[1-(4-tert-butylphenyl)-5-methylpyrazol-4-yl]methanamine

InChI

InChI=1S/C15H21N3/c1-11-12(9-16)10-17-18(11)14-7-5-13(6-8-14)15(2,3)4/h5-8,10H,9,16H2,1-4H3

InChI Key

ZMRXJFFTTKABKT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C2=CC=C(C=C2)C(C)(C)C)CN

Purity

95

Origin of Product

United States

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